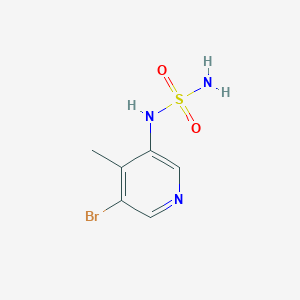

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-4-methylpyridine” is a compound used as a building block in the preparation of various substances . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 .

Synthesis Analysis

A method for preparing 3-bromo-4-methylpyridine involves using 4-methyl-3-nitropyridine as a raw material and conducting hydrogenation reduction under the action of catalysts .

Molecular Structure Analysis

The molecular structure of 3-bromo-4-methylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methylpyridine” include a refractive index of n20/D 1.56, a boiling point of 199-200 °C, and a density of 1.549 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Phosphodiesterase Type 4 (PDE4) Inhibitors

3-Bromo-4-methylpyridine serves as a valuable building block in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides . These compounds exhibit potent inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme involved in regulating intracellular cyclic AMP levels. PDE4 inhibitors have potential therapeutic applications in inflammatory diseases, asthma, and chronic obstructive pulmonary disease (COPD) .

GABA A Receptor Ligands

Researchers have utilized 3-Bromo-4-methylpyridine to create benzodiazepine site ligands containing a tricyclic pyridone moiety. These ligands interact with the GABA A receptor , a neurotransmitter receptor complex involved in inhibitory neurotransmission. Modulating GABA A receptors has implications for anxiety, epilepsy, and sleep disorders .

Novel Isomer of Ascididemin

Ascididemin is a natural product with intriguing biological properties. Scientists have discovered a novel isomer of ascididemin derived from 3-Bromo-4-methylpyridine. This compound may have unique pharmacological effects, although further research is needed to fully understand its potential applications .

Synthetic Intermediates

Beyond its direct biological activities, 3-Bromo-4-methylpyridine serves as a versatile synthetic intermediate . Researchers have used it to prepare other compounds, such as 3-bromopyridine-4-carbonitrile and related derivatives. These intermediates find applications in various chemical syntheses .

Safety Information

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is possible that this compound interacts with its targets through covalent bonding, given the presence of a bromine atom which is often involved in such interactions .

Biochemical Pathways

It’s worth noting that pyridine derivatives have been found to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine are not well studied. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-(sulfamoylamino)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGVCFQESOVOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NS(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2441564.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)

![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)

![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2441572.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)

![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)